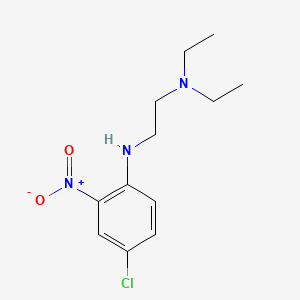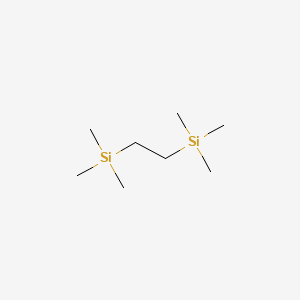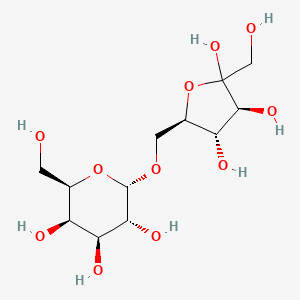![molecular formula C15H18FNOS B14161724 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 578755-72-3](/img/structure/B14161724.png)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a fluorophenyl group and a thia-azaspiro structure makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of cyclic ketones, amines, and thioglycolic acid in the presence of a catalyst such as mesoporous MCM-41-supported Schiff base and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in toluene . The reaction proceeds under reflux conditions, and the product is obtained in high yields (up to 97%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalysts used in the laboratory synthesis can be adapted for industrial use, ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Medicine: Explored for its potential use in drug development, particularly for its anti-ulcer activity.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its anti-ulcer activity is attributed to its ability to inhibit the secretion of gastric acid and protect the gastric mucosa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one: Similar spirocyclic structure with different substituents.
8-[4,4-bis(p-Fluorophenyl)butyl]-1-phenyl-1,3,8-triazino[4.5]decan-4-one: Another spiro compound with a different core structure.
Uniqueness
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific combination of a fluorophenyl group and a thia-azaspiro structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
578755-72-3 |
|---|---|
Molekularformel |
C15H18FNOS |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H18FNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
InChI-Schlüssel |
WVLQKBOAWPOSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)F |
Löslichkeit |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


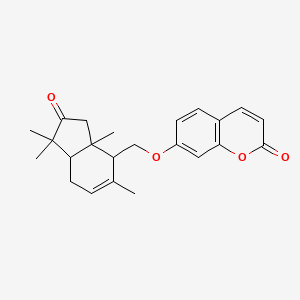
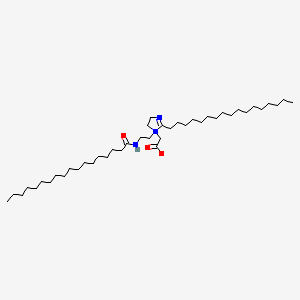

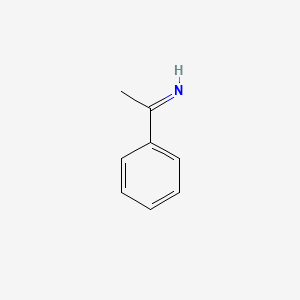
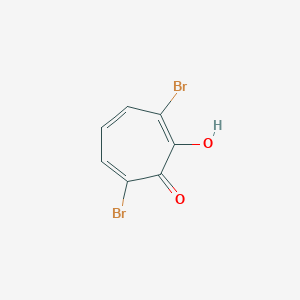
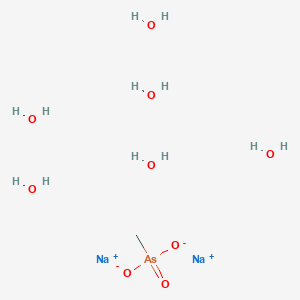
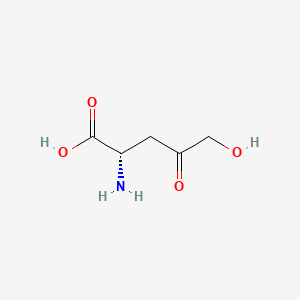
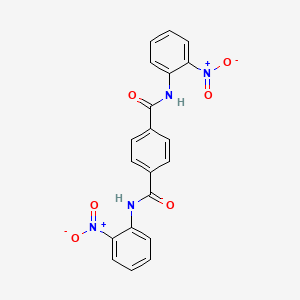
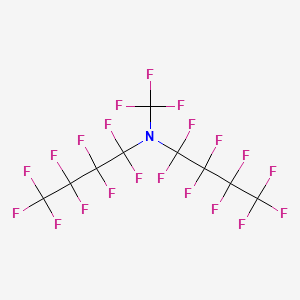
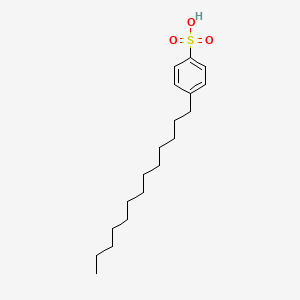
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)
